molecular formula C14H19NO2 B1218549 Dexmethylphenidate CAS No. 40431-64-9

Dexmethylphenidate

Cat. No.: B1218549
CAS No.: 40431-64-9
M. Wt: 233.31 g/mol
InChI Key: DUGOZIWVEXMGBE-CHWSQXEVSA-N
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Preparation Methods

The preparation of dexmethylphenidate involves several synthetic routes and reaction conditions. One common method includes the following steps :

    Amino Protecting Group Removal: In a solvent, an amino protecting group is removed from a precursor compound using an amino de-protection reagent.

    Intramolecular Nucleophilic Substitution: Under the action of an alkali, an intramolecular nucleophilic substitution reaction is carried out on a precursor compound.

    Hydrogenation: In a closed system, under palladium on carbon or palladium carbon hydroxide catalytic conditions, a precursor compound is reacted with hydrogen.

These methods are advantageous due to their short steps, high product yield, good chiral purity, and suitability for industrial production .

Chemical Reactions Analysis

Dexmethylphenidate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Dexmethylphenidate has a wide range of scientific research applications, including :

    Chemistry: It is used as a model compound to study the effects of central nervous system stimulants.

    Biology: It is used to investigate the mechanisms of neurotransmitter regulation and synaptic transmission.

    Medicine: It is used to treat ADHD and other related disorders, helping to improve concentration, reduce impulsivity, and control behavior.

    Industry: It is used in the development of new pharmaceutical formulations and delivery systems.

Mechanism of Action

Comparison with Similar Compounds

Dexmethylphenidate is often compared with other central nervous system stimulants, such as :

    Methylphenidate: this compound is the more active enantiomer of methylphenidate, making it more pharmacologically effective.

    Amphetamine/Dextroamphetamine: These compounds are also used to treat ADHD but have different mechanisms of action and pharmacokinetic profiles.

    Lisdexamfetamine: This compound is a prodrug of dextroamphetamine and is used for similar indications but has a longer duration of action.

This compound is unique in its high potency and specific enantiomeric form, which contributes to its effectiveness and reduced side effects compared to its racemic mixture .

Properties

IUPAC Name

methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGOZIWVEXMGBE-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893769
Record name Dexmethylphenidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dexmethylphenidate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Methylphenidate inhibits dopamine and norepinephrine reuptake transporters in synapses, especially in the thalamus and striatum. One study shows no detectable difference in the caudal prefrontal cortex of treated or untreated monkeys, though multiple rat studies show activity on the prefrontal cortex. Imaging of human brains after administration of methylphenidate shows changes to blood flow of various regions of the brain including the striatum, supplementary motor area, and posterior parietal cortex.
Record name Dexmethylphenidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

40431-64-9
Record name (+)-threo-Methylphenidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40431-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dexmethylphenidate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexmethylphenidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexmethylphenidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXMETHYLPHENIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32RH9MFGP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dexmethylphenidate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>203
Record name Dexmethylphenidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

The Methylphenidate Resin Complex was prepared by first dissolving 500 g of methylphenidate HCl in 8 liters of purified water, and then slowly adding 1,306 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 20-30%. EUDRAGIT™ NE-30D of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was then passed through a 10 mesh screen and again dried at 50° C. in a VWR™ convection oven to the moisture content around 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 200 mL beaker was charged 10.0 g (37.1 mmol) racemic-methylphenidate hydrochloride and 135 mL water. About 3.39 g (96.8 mmol) ammonium hydroxide was then added to bring the pH to approximately 9 upon which an oily semi-solid formed. The product was extracted with three 100 mL portions of ethyl acetate, the combined organic layers dried over sodium sulfate, filtered and concentrated under reduced pressure at about 40° C. to provide 8.2 g of a clear, colorless viscous oil (95% yield). The IR spectrum of the oil was consistent with the intended product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods III

Procedure details

In a preferred manufacturing process, methylphenidate HCl and microcrystalline cellulose (Avicel PH-101) are blended in a Hobart Mixer. Purified water is added to the dry mixture and the wet granulation is extruded (MG-55 Multi granulator). The extrudate is then spheronized into pellets (Caleva Model# SPH250). The wet pellets are dried (Fluid Air Model#0050) and sieved (30 mesh
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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